![molecular formula C12H12B2O5 B090971 [4-(4-boronophenoxy)phenyl]boronic Acid CAS No. 19014-29-0](/img/structure/B90971.png)
[4-(4-boronophenoxy)phenyl]boronic Acid
Overview
Description
“[4-(4-boronophenoxy)phenyl]boronic Acid” is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic synthesis, in the construction of boronic acid-based sensors, and in materials science .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .Chemical Reactions Analysis
Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are known to participate in various chemical reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are typically white to yellow powders .Scientific Research Applications
Glucose Sensing
This compound has been used in the development of non-enzymatic sensors for glucose monitoring. Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, enabling continuous glucose monitoring and responsive insulin release .
Kumada Catalyst-Transfer Polycondensation
It has been used in externally initiated Kumada catalyst-transfer polycondensation, a method used in the synthesis of conjugated polymers .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction used in organic synthesis .
Energy Transfer Processes in Optoelectronic Devices
It plays a role in energy transfer processes in optoelectronic devices, contributing to the development of advanced electronic and photonic technologies .
Palladium-Catalyzed Sequential Alkenylation and Conjugate Addition Reactions
It is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, a type of reaction used in the synthesis of complex organic compounds .
Scholl Cyclizations
This compound is used in Scholl cyclizations, a type of reaction used in the synthesis of polycyclic aromatic hydrocarbons .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .
Mechanism of Action
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily related to its use in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with diols, including those found in biological membranes .
Result of Action
The primary result of the action of (Oxybis(4,1-phenylene))diboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (Oxybis(4,1-phenylene))diboronic acid is influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of base, the palladium catalyst used, and the reaction temperature . The compound should be stored at ambient temperature .
properties
IUPAC Name |
[4-(4-boronophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPCWEXYGPRULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385322 | |
Record name | [Oxydi(4,1-phenylene)]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-boronophenoxy)phenyl]boronic Acid | |
CAS RN |
19014-29-0 | |
Record name | [Oxydi(4,1-phenylene)]diboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Oxydibenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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